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Compound of Interest

Compound Name:
1-(4-Bromophenyl)cyclopropane-

1-carbohydrazide

Cat. No.: B1517461 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-
Bromophenyl)cyclopropane-1-carbohydrazide

Foreword
Prepared for researchers, medicinal chemists, and drug development professionals, this

technical guide provides a comprehensive analysis of the core physicochemical properties of 1-
(4-Bromophenyl)cyclopropane-1-carbohydrazide. As a Senior Application Scientist, my

objective is not merely to present data, but to contextualize it, offering insights into the causal

relationships between these properties and their implications for drug discovery and

development. The methodologies described herein are grounded in established, self-validating

protocols, ensuring scientific rigor and reproducibility. This document is structured to serve as

both a reference and a practical guide for the empirical investigation of this promising chemical

entity.

Molecular Overview and Strategic Importance
1-(4-Bromophenyl)cyclopropane-1-carbohydrazide (CAS No. 1098360-87-2) is a synthetic

small molecule that integrates several key pharmacophores: a bromophenyl group, a rigid

cyclopropane linker, and a reactive carbohydrazide moiety.[1][2] The presence of a halogen,

specifically bromine, can enhance binding affinity to biological targets through halogen bonding

and improve pharmacokinetic properties. The cyclopropane ring introduces conformational

rigidity, which can be advantageous for locking in a bioactive conformation and improving
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metabolic stability. The carbohydrazide group serves as a versatile synthetic handle and a

potential hydrogen bonding participant in ligand-receptor interactions.

Understanding the fundamental physicochemical properties of this molecule is a non-

negotiable prerequisite for any rational drug development program. These parameters govern

the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and directly

influence its formulation, efficacy, and safety.

Chemical Structure
Caption: Chemical structure of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide.

Core Molecular Properties
The foundational properties of a compound provide the first-pass filter in drug discovery. The

data below, compiled from chemical databases, offers a snapshot of the molecule's key

descriptors.
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Property Value Source

CAS Number 1098360-87-2 ChemScene[1]

Molecular Formula C₁₀H₁₁BrN₂O ChemScene[1]

Molecular Weight 255.11 g/mol ChemScene[1], Parchem[2]

IUPAC Name

1-(4-

bromophenyl)cyclopropane-1-

carbohydrazide

Fluorochem[3]

SMILES
O=C(C1(C2=CC=C(Br)C=C2)

CC1)NN
ChemScene[1]

Computed LogP 1.47 - 1.91 ChemScene, Fluorochem[1][3]

Topological Polar Surface Area

(TPSA)
55.12 Å² ChemScene[1]

Hydrogen Bond Donors 2 ChemScene[1]

Hydrogen Bond Acceptors 2 ChemScene[1]

Rotatable Bonds 2 ChemScene[1]

General Synthetic Pathway
While numerous synthetic routes are plausible, a common and effective strategy for

constructing carbohydrazides involves the activation of a carboxylic acid precursor followed by

nucleophilic attack by hydrazine. This workflow ensures high yields and purity.

Caption: A plausible and efficient synthetic workflow for the target compound.

Critical Physicochemical Parameters: Methodology
and Implications
This section delves into the essential physicochemical properties that dictate the "drug-like"

nature of a compound. For each parameter, we discuss its significance and the authoritative

experimental protocols for its determination.
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Aqueous Solubility
Expertise & Experience: Aqueous solubility is arguably one of the most critical early indicators

of a compound's potential. Insufficient solubility directly impedes oral absorption, leading to

poor bioavailability, and creates significant challenges for intravenous formulation. It is a

primary reason for compound attrition in preclinical development.[4]

Trustworthiness (Protocol): The gold-standard method for determining thermodynamic

equilibrium solubility is the Shake-Flask Method, as established by Higuchi and Connors.[5]

Step 1: Sample Preparation: An excess amount of the solid compound is added to a vial

containing a buffer of a specific pH (e.g., phosphate-buffered saline, PBS, at pH 7.4 to mimic

physiological conditions).[6]

Step 2: Equilibration: The vial is sealed and agitated in a temperature-controlled environment

(typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is

reached between the solid and dissolved states.[4]

Step 3: Phase Separation: The suspension is filtered (using a low-binding filter, e.g., 0.22 µm

PVDF) or centrifuged to remove all undissolved solid.

Step 4: Quantification: The concentration of the compound in the clear supernatant is

determined using a validated analytical method, most commonly High-Performance Liquid

Chromatography (HPLC) with UV detection.[6][7]

Step 5: Validation: The process should be repeated at multiple pH values (e.g., 2.0, 5.0, 7.4)

to construct a pH-solubility profile, which is critical for predicting absorption in different

regions of the gastrointestinal tract.

Data: Specific experimental solubility data for 1-(4-Bromophenyl)cyclopropane-1-
carbohydrazide is not currently available in the public domain. Experimental determination via

the shake-flask method is strongly recommended.

Lipophilicity (LogP and LogD)
Expertise & Experience: Lipophilicity, the measure of a compound's affinity for a lipid-like

environment versus an aqueous one, is a master regulator of ADME properties.[8] It governs
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membrane permeability, plasma protein binding, volume of distribution, and potential for CNS

penetration. The octanol-water partition coefficient (LogP) is the standard measure for the

neutral form of the molecule.[8][9] For ionizable compounds, the distribution coefficient (LogD)

at a specific pH (typically 7.4) is more physiologically relevant. According to Lipinski's 'Rule of

5', a LogP value <5 is often associated with better oral absorption.[8]

Trustworthiness (Protocol): While the Shake-Flask Method is the traditional approach, Reverse-

Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely accepted, high-

throughput alternative for estimating LogP.[8][9][10]

Step 1: System Setup: An HPLC system equipped with a C18 (octadecylsilyl) column is

used. The C18 stationary phase mimics the lipophilic octanol environment.

Step 2: Mobile Phase: A series of isocratic runs are performed using varying ratios of an

aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[11]

Step 3: Calibration: A set of standard compounds with known LogP values are injected, and

their retention times (t_R) are recorded for each mobile phase composition.

Step 4: Retention Factor Calculation: The retention factor (k') is calculated for each standard

using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.[9]

Step 5: Extrapolation to 100% Aqueous Phase: A plot of log k' versus the percentage of

organic modifier is created for each standard. The y-intercept of this plot (log k'_w)

corresponds to the retention factor extrapolated to a 100% aqueous mobile phase.

Step 6: LogP Determination: A final calibration curve is generated by plotting the known LogP

values of the standards against their calculated log k'_w values. The LogP of the test

compound is then determined by measuring its log k'_w and interpolating from this

calibration curve.

Data: Computational models predict a LogP value in the range of 1.47 to 1.91.[1][3] This

moderate lipophilicity is promising, suggesting a good balance between aqueous solubility and

membrane permeability. However, these are in silico predictions; experimental verification is

essential.
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Ionization Constant (pKa)
Expertise & Experience: The pKa value defines the pH at which a compound exists as 50%

ionized and 50% neutral.[12] This property is fundamental, as the charge state of a molecule

dramatically affects its solubility, permeability, and interaction with biological targets. The

carbohydrazide moiety contains basic nitrogen atoms, meaning this compound will likely have

one or more basic pKa values. Understanding these values is critical for predicting its behavior

in the acidic environment of the stomach versus the neutral pH of the blood.

Trustworthiness (Protocol): For compounds with limited solubility, traditional potentiometric

titration can be challenging.[11][13] UV-Metric Titration or Capillary Electrophoresis (CE) are

robust and material-sparing alternatives.

Step 1: Solution Preparation: A stock solution of the compound is prepared in a suitable co-

solvent (e.g., methanol) and then diluted into a series of buffers covering a wide pH range

(e.g., pH 2 to 12).

Step 2: Spectrophotometric Measurement: The UV-Vis absorbance spectrum of the

compound is recorded for each pH solution.

Step 3: Data Analysis: As the pH changes and the molecule ionizes, its chromophore is

altered, resulting in shifts in the absorbance spectrum. By plotting absorbance at a specific

wavelength versus pH, a sigmoidal curve is generated.[13]

Step 4: pKa Determination: The inflection point of this sigmoidal curve corresponds to the

pKa of the ionizable group.[13] Specialized software is used to fit the data and calculate a

precise value.

Data: No experimental pKa data for 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide has

been published. Given the presence of the hydrazide group (-NHNH₂), it is expected to be

basic. Determining the pKa is a high-priority experimental task.

Melting Point (MP)
Expertise & Experience: The melting point is a fundamental thermodynamic property that

provides a reliable indication of a compound's purity and the strength of its crystal lattice. A

sharp melting range is characteristic of a pure crystalline substance, whereas impurities
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typically depress and broaden the melting range. This data is crucial for quality control and for

understanding the solid-state stability of the material.

Trustworthiness (Protocol): The determination of melting point is standardized by multiple

pharmacopeias, including the U.S. Pharmacopeia (USP). The Capillary Method is the most

common and accepted procedure.[14][15]

Step 1: Sample Preparation: A small amount of the finely powdered, dry compound is packed

into a thin-walled capillary tube to a height of 2.5-3.5 mm.[14][16]

Step 2: Instrument Setup: The capillary tube is placed in the heating block of a melting point

apparatus (e.g., an OptiMelt or Mel-Temp).[17]

Step 3: Measurement: The sample is heated at a controlled, slow rate, typically 1 °C/minute,

starting from a temperature about 5-10°C below the expected melting point.[14][15]

Step 4: Recording the Range: Two temperatures are recorded: the onset point (when the

substance first begins to collapse or liquefy) and the clear point (when the substance is

completely melted).[14] This defines the melting range.

Step 5: Calibration: The instrument must be regularly calibrated using certified reference

standards with known melting points to ensure temperature accuracy.[14]

Data: The experimental melting point for this compound is not available in the reviewed

literature. This is a foundational characterization step that should be performed on any

synthesized batch.

Summary and Forward-Looking Recommendations
1-(4-Bromophenyl)cyclopropane-1-carbohydrazide presents a promising profile based on

its structural features and computed physicochemical properties. Its moderate lipophilicity

suggests a favorable starting point for developing a drug candidate with a balanced ADME

profile.

However, this guide underscores the critical need for empirical data. The following experimental

investigations are recommended as the highest priority for advancing the study of this

compound:
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Determine Aqueous Solubility: Use the shake-flask method to establish a definitive pH-

solubility profile.

Measure LogD at pH 7.4: Employ the RP-HPLC method to validate the computed lipophilicity

and obtain the more physiologically relevant distribution coefficient.

Ascertain pKa Value(s): Utilize UV-metric titration or capillary electrophoresis to identify the

ionization constants associated with the basic hydrazide moiety.

Record the Melting Point: Characterize the solid-state properties and purity of the

synthesized material via the standard capillary method.

Execution of these foundational experiments will provide the robust, high-quality data

necessary to make informed decisions in any subsequent drug discovery and development

campaign.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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